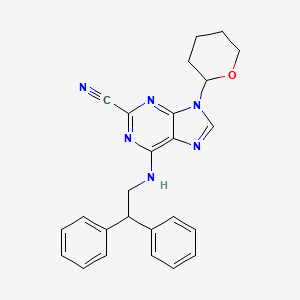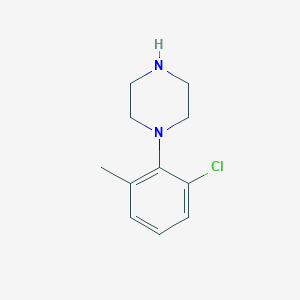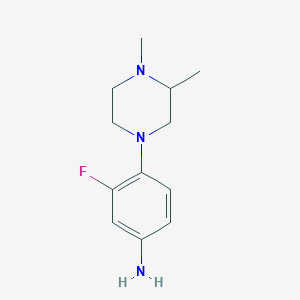
2-METHYL-3-T-BUTOXYANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-3-T-BUTOXYANILINE is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a methyl group and a tert-butoxy group attached to the aniline ring, making it a unique derivative of aniline. Anilines are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-METHYL-3-T-BUTOXYANILINE can be synthesized through various methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a tert-butoxy group. Another method includes the reduction of the corresponding nitro compound. The reaction conditions typically involve the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of the corresponding nitro compound. This method is efficient and scalable, making it suitable for large-scale production. The use of palladium or platinum catalysts is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
2-METHYL-3-T-BUTOXYANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-METHYL-3-T-BUTOXYANILINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-METHYL-3-T-BUTOXYANILINE involves its interaction with various molecular targets. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. This interaction can influence the activity of enzymes, ion channels, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-tert-butylaniline
- 2-Methyl-3-tert-butoxyphenol
- 2-Methyl-3-tert-butoxybenzene
Uniqueness
2-METHYL-3-T-BUTOXYANILINE is unique due to the presence of both a methyl group and a tert-butoxy group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-methyl-3-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C11H17NO/c1-8-9(12)6-5-7-10(8)13-11(2,3)4/h5-7H,12H2,1-4H3 |
Clave InChI |
XZWOVHUQNWROIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC(C)(C)C)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B8716271.png)

![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B8716281.png)
![Tert-butyl 4-[(4-acetylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8716282.png)




![Trichloro[3-(thiophen-2-YL)propyl]silane](/img/structure/B8716325.png)




